4-(oxan-2-yloxy)but-2-yn-1-ol features a butynol backbone with an oxane (tetrahydrofuran) moiety attached via an ether linkage. Its molecular formula is C₆H₁₀O₂, and it has a molecular weight of approximately 114.1 g/mol. This compound is characterized by the presence of both an alkyne and an alcohol functional group, which contribute to its reactivity and versatility in chemical applications.
4-(oxan-2-yloxy)but-2-yn-1-ol can undergo several chemical transformations:
The synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol can be approached through several methods:
4-(oxan-2-yloxy)but-2-yn-1-ol has potential applications in various fields:
Several compounds share structural similarities with 4-(oxan-2-yloxy)but-2-yn-1-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(but-3-yne)-1-yloxyethanol | Alkyne and alcohol groups | Similar functional groups |
| 4-(propan-2-yloxy)butan-2-one | Ether linkage with a propanoyl group | Different alkyl substituent |
| (2S)-1-(oxan-2-yloxy)butan-2-ol | Contains oxane and alcohol | Chiral center adds complexity |
These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences, particularly in side chains and functional groups.
Nucleophilic substitution reactions are central to constructing the propargyl ether backbone of 4-(oxan-2-yloxy)but-2-yn-1-ol. A primary route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol under acidic conditions, where the hydroxyl group of the diol acts as a nucleophile, displacing the pyran’s leaving group to form the THP-protected alkyne. This method achieves yields exceeding 70% in batch reactors but requires careful control of stoichiometry to avoid oligomerization.
Recent advances highlight the utility of indium trichloride (InCl₃) as a cost-effective catalyst for nucleophilic substitutions involving secondary alkyl-substituted propargyl acetates. For example, InCl₃ facilitates the displacement of acetate groups by oxygen nucleophiles (e.g., alcohols or water) at room temperature, enabling regioselective formation of propargyl ethers. This protocol avoids harsh conditions and achieves chemoselectivity >90%, making it suitable for sensitive substrates.
The Sonogashira coupling further expands synthetic flexibility. A two-step procedure first synthesizes propargyl aryl ethers via alkylation of phenols with propargyl bromide, followed by palladium-catalyzed cross-coupling with aryl halides. While effective for aromatic systems, this method requires optimization for aliphatic substrates like 4-(oxan-2-yloxy)but-2-yn-1-ol, where steric hindrance from the THP group may reduce coupling efficiency.
| Method | Catalyst/Conditions | Yield | Regioselectivity |
|---|---|---|---|
| Acidic pyran opening | H₂SO₄, 80°C | 70–75% | Moderate |
| InCl₃-catalyzed substitution | InCl₃, RT, THF | 85–90% | High |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 60–65% | Variable |
The alkyne moiety in 4-(oxan-2-yloxy)but-2-yn-1-ol facilitates hydride transfer reactions through two primary mechanisms:
Stepwise Electron-Proton Transfer
| Mechanism Type | Key Features | Observed Rate ($$k_{\text{obs}}$$) | KIE |
|---|---|---|---|
| Stepwise (ET → PCET) | Radical intermediates detected via EPR | $$2.5 \times 10^4\ \text{s}^{-1}$$ | 1.8 |
| Concerted | Solvent-dependent, no intermediates | $$1.1 \times 10^6\ \text{s}^{-1}$$ | 3.2 |
Deuterium labeling experiments in platinum-catalyzed systems confirm hydride transfer regioselectivity at the β-carbon of the alkyne [3].
The compound’s oxygen atoms participate in coordination chemistry:
Coordination modes include:
Polar solvents (ε > 30) stabilize radical intermediates generated during alkyne activation:
| Solvent | Dielectric Constant (ε) | Dominant Pathway | Product Yield (%) |
|---|---|---|---|
| Water | 80.1 | Peroxyl-mediated oxidation | 72 |
| Acetonitrile | 37.5 | Dimerization | 58 |
| DMSO | 46.7 | Stabilized radical traps | 41 |
Gold catalysis has emerged as a powerful tool for activating alkynes toward nucleophilic attack, with cationic gold(I) complexes serving as the primary catalytically active species [2] [3]. The general mechanism involves coordination of the cationic gold center to the alkyne triple bond, forming a π-complex that significantly lowers the energy of the alkyne's lowest unoccupied molecular orbital [2] [4]. This activation enables subsequent nucleophilic attack by various heteroatoms, including oxygen-containing nucleophiles relevant to propargyl ether transformations [3].
The mechanistic pathway typically proceeds through initial alkyne coordination to form complex A, followed by external nucleophilic attack that generates a gold-vinyl intermediate [2]. The process concludes with proton transfer from the nucleophile to the vinyl carbon linked to gold, resulting in protonolysis and liberation of the formal anti-addition product [2] [3]. Computational studies using density functional theory methods have revealed that hydrogen bonding networks formed by solvent molecules play crucial roles in the mechanism, particularly during hydrogen migration steps following nucleophilic attacks [5].
Gold Catalyst Performance Data
| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Substrate Type |
|---|---|---|---|---|---|
| LAu+ (general) | Variable | 1 | 50-95 | 80-99 | Terminal/Internal alkynes |
| Au(III) complexes | 25-100 | 1 | 70-95 | 85-95 | Propargyl alcohols |
| Biphenyl-2-ylphosphine/Au(I) | 80-120 | 1 | 65-90 | 90-99 | Propargylic alcohols |
| P411BM3-CIS variants | 37 | 1 | 85-99 | >99 | Alkyne-containing compounds |
| AuCl3 with NaOAc | 60-80 | 1 | 60-85 | 75-90 | Propargyl ethers |
| PPh3AuCl/AgSbF6 | 25-60 | 1 | 75-90 | 85-95 | Terminal alkynes |
The formation of catalytically competent cationic gold species requires careful consideration of counteranion coordination, as weakly coordinating anions are essential for maintaining catalytic activity [2] [3]. Studies have demonstrated that gold catalyst deactivation can occur through substrate-induced disproportionation of gold(I), particularly in the presence of alkynes, allenes, or alkenes [6]. This deactivation pathway represents a significant challenge in maintaining sustained catalytic activity.
Terminal alkyne substrates present additional complexity due to their ability to form coordinated alkynyl complexes with concomitant proton liberation [2]. The ease of this transformation varies significantly with the electronic and steric properties of the alkyne substituents [3]. For propargyl ether derivatives like 4-(oxan-2-yloxy)but-2-yn-1-ol, the presence of the oxane protecting group influences both the electronic properties of the alkyne and the steric environment around the reactive center [7].
Recent advances in gold catalysis have focused on the development of bifunctional ligands that incorporate remote basic groups to facilitate proton transfer processes [7]. These systems have demonstrated enhanced efficiency in intermolecular hydroalkenylation reactions of propargylic alcohols, achieving moderate to good yields while maintaining excellent stereoselectivity [7]. The integration of such design principles could prove beneficial for developing more efficient catalytic systems for 4-(oxan-2-yloxy)but-2-yn-1-ol transformations.
Phase-transfer catalysis represents a powerful methodology for conducting reactions involving substrates with different solubility profiles in biphasic systems [8] [9]. For propargyl ether derivatives, this approach is particularly valuable when dealing with water-soluble reagents and lipophilic organic substrates [10] [11]. The fundamental principle involves the use of phase-transfer catalysts that facilitate the migration of ionic species between aqueous and organic phases, thereby enabling reactions that would otherwise be kinetically hindered [8].
Quaternary ammonium salts serve as the most commonly employed phase-transfer catalysts, with tetrabutylammonium bromide, tetrabutylammonium chloride, and tetraethylammonium bromide showing particular effectiveness in alkyne-related transformations [9]. The mechanism typically involves the formation of ion pairs between the phase-transfer catalyst and the anionic nucleophile in the aqueous phase, followed by extraction of this ion pair into the organic phase where reaction with the electrophilic substrate occurs [9] [11].
Phase-Transfer Catalysis Performance Data
| Phase Transfer Catalyst | Reaction Type | Rate Enhancement | Yield (%) | Selectivity (%) | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | Nucleophilic substitution | 3-5 fold | 70-90 | 85-95 | 40-60 |
| Tetrabutylammonium chloride (TBAC) | Alkylation reactions | 2-4 fold | 65-85 | 80-90 | 50-70 |
| Tetraethylammonium bromide (TEAB) | Propargyl alkylation | 4-6 fold | 75-95 | 90-95 | 60-80 |
| N,N-dihexyl-4,4-bipyridinium dibromide | Propargylation of indole | 8-12 fold | 80-95 | 95-99 | 40 |
| Quaternary ammonium salts | Suzuki-Miyaura coupling | 12 fold | 85-99 | 90-98 | 80-100 |
| Thermoregulated PTC ligands | ATRP polymerization | 5-10 fold | 70-90 | 85-95 | 90 |
Recent investigations have revealed that the effectiveness of phase-transfer catalysis in biphasic systems can be dramatically enhanced through the use of enabling techniques such as high-performance liquid-liquid counter current chromatography systems [12]. These systems provide extremely rapid mass transfer between immiscible phases, leading to reaction rates up to 70 times faster than conventional batch reactors [12]. Such approaches have proven particularly valuable for reactions involving lipophilic substrates where product isolation and purification can be challenging.
The development of dual-site phase-transfer catalysts has shown promise for enhancing the efficiency of propargyl alkylation reactions [9]. These catalysts contain two active sites and demonstrate superior performance compared to single-site phase-transfer catalysts due to their higher degree of organophilicity [9]. The propargylation of indole with propargyl bromide using N,N-dihexyl-4,4-bipyridinium dibromide as a dual-site phase-transfer catalyst achieved remarkable rate enhancements of 8-12 fold compared to conventional systems [9].
Thermoregulated phase-transfer catalysis represents an emerging approach that combines the advantages of homogeneous catalysis with heterogeneous catalyst separation [11]. In these systems, the catalyst complex exists in the aqueous phase at room temperature but transfers to the organic phase at elevated temperatures to facilitate the reaction [11]. Upon cooling, the catalyst returns to the aqueous phase, enabling efficient separation and recycling [11].
Enzymatic catalysis offers unparalleled stereoselectivity and environmental compatibility for the modification of propargyl ether derivatives [13] [14]. The biocatalytic transformation of compounds like 4-(oxan-2-yloxy)but-2-yn-1-ol can be achieved through various enzyme classes, each offering distinct advantages in terms of substrate scope and stereochemical control [15].
Ene-reductases represent a particularly important class of enzymes for the stereoselective reduction of activated alkynes [14] [15]. These enzymes, belonging to the Old Yellow Enzyme family, demonstrate remarkable capability in reducing electron-deficient alkynes to the corresponding alkenes with excellent stereoselectivity [14]. Recent studies have shown that cyanoalkynes can be selectively reduced to give Z-cyanoalkenes as the major product, with stereoselectivity exceeding 99% enantiomeric excess [14].
Enzymatic Stereoselective Modification Performance Data
| Enzyme System | Substrate Type | Stereoselectivity (% ee) | Yield (%) | Temperature (°C) | pH Range |
|---|---|---|---|---|---|
| Ene-reductases (EREDs) | Cyanoalkynes | >99 | 70-95 | 25-37 | 7.0-8.5 |
| Alcohol dehydrogenases | Propargyl alcohols | 90-99 | 80-99 | 30-40 | 7.5-8.0 |
| Peroxygenase from Agrocybe aegerita | Racemic propargyl alcohols | 95-99 | 70-99 | 25-35 | 7.0-8.0 |
| Reductive aminases (RedAms) | Ketone-alkyne compounds | 85-99 | 75-95 | 37 | 7.5-8.5 |
| Imine reductases (IREDs) | Imine substrates | 92->99 | 80-98 | 30-40 | 7.0-8.5 |
| Terminal acetylenase/desaturase | Acetylenic precursors | Variable | 60-85 | 25-37 | 7.0-8.0 |
The development of biocatalytic platforms for synthesizing enantiomerically pure propargylic alcohols has been achieved through enzymatic cascades [13]. The peroxygenase from Agrocybe aegerita converts racemic propargylic alcohols into the corresponding ketones, which are then reduced to enantiomerically pure alcohols using either R-selective or S-selective alcohol dehydrogenases [13]. This approach yields products with 95-99% enantiomeric excess and overall yields of 70-99% [13].
Reductive aminases and imine reductases have emerged as powerful tools for the stereoselective synthesis of chiral amines from alkyne-containing precursors [16]. These enzymes can be engineered to achieve both high enantioselectivity and altered substrate scope through strategic mutations in the active site [16]. Studies have shown that steric modification of residues around both substrate and cofactor binding pockets can induce stereocontrol, allowing for both improvement and inversion of stereoselectivity [16].
The characterization of terminal alkyne biosynthetic machinery has revealed the potential for in situ generation and incorporation of terminal alkynes into natural product scaffolds [17]. The first carrier protein-dependent terminal acetylenase/desaturase system has been identified and can be exploited for biosynthetic pathway engineering to produce acetylenic natural products [17]. This approach opens new possibilities for the enzymatic modification of compounds like 4-(oxan-2-yloxy)but-2-yn-1-ol through metabolic engineering strategies.
Comparative Catalytic System Performance
| Catalytic System | Reaction Rate (relative) | Temperature Requirements (°C) | Environmental Impact | Substrate Scope | Stereoselectivity Control |
|---|---|---|---|---|---|
| Gold-catalyzed activation | 1.0 | 25-120 | Moderate | Broad | Good |
| Phase-transfer catalysis | 5-12 | 40-100 | Low-Moderate | Moderate | Moderate |
| Enzymatic modifications | 0.5-2.0 | 25-40 | Very Low | Narrow-Moderate | Excellent |
| Combined systems | 2-8 | 30-80 | Low | Broad | Excellent |